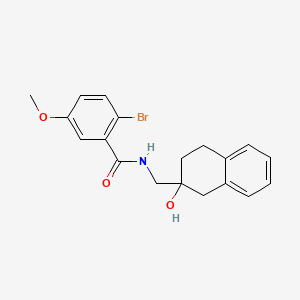![molecular formula C18H13Cl2N3O2 B2486592 (Z)-2-シアノ-3-[4-[[2-(2,4-ジクロロフェニル)アセチル]アミノ]フェニル]プロプ-2-エンアミド CAS No. 1147843-68-2](/img/structure/B2486592.png)
(Z)-2-シアノ-3-[4-[[2-(2,4-ジクロロフェニル)アセチル]アミノ]フェニル]プロプ-2-エンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide, also known as DCPA, is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
科学的研究の応用
治療の可能性
イミダゾールは、5員環複素環式部分を有するこの化合物の主要な成分です。これは、その幅広い化学的および生物学的特性で知られています。 イミダゾールの誘導体は、抗菌性、抗マイコバクテリア性、抗炎症性、抗腫瘍性、抗糖尿病性、抗アレルギー性、解熱性、抗ウイルス性、抗酸化性、抗アメーバ性、駆虫性、抗真菌性、および潰瘍形成活性を示します .
鎮痛効果
この化合物の誘導体であるSI-613を関節内に単回投与すると、ラットにおいて用量依存的に疼痛反応が有意に抑制されました。 鎮痛効果は、ヒアルロン酸(HA)、ジクロフェナクナトリウム(DF-Na)とHAの混合物、またはDF-Naの経口1日1回投与よりも大きかった .
抗炎症効果
SI-613は、ウサギ関節炎モデルにおいて、膝関節の腫脹を有意に減少させました。 この有意な抗炎症効果は、関節内単回注射後28日目まで観察されました .
ジクロフェナクの持続的放出
SI-613は、膝関節組織におけるジクロフェナクの持続的放出によって、その長期間にわたる強力な抗炎症効果を発揮します .
変形性関節症の疼痛治療
SI-613の関節内単回注射は、非臨床薬理学的研究において28日間、鎮痛効果と抗炎症効果を発揮することが示されており、SI-613は変形性関節症の疼痛治療の有望な候補となることが示唆されています .
プロスタグランジンE2酵素免疫測定法
作用機序
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target would depend on the exact structure and functional groups present in the compound.
将来の方向性
The development of new drugs often relies on the use of heterocyclic scaffolds. Diazines, for example, are reported to exhibit a wide range of pharmacological applications . Therefore, the exploration of new synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties is a promising direction .
特性
IUPAC Name |
(Z)-2-cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-14-4-3-12(16(20)9-14)8-17(24)23-15-5-1-11(2-6-15)7-13(10-21)18(22)25/h1-7,9H,8H2,(H2,22,25)(H,23,24)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOHXPDAWJWADF-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[b]thiophene-2-carbothioamide, N-methyl-](/img/structure/B2486515.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2486517.png)
![Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2486518.png)



![5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2486525.png)


